Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)-
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Overview
Description
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms. The presence of a trifluoromethyl group and a methyl group on the ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pentanediamine with an organic solvent solution, followed by heating, can yield the desired tetrahydropyridine derivative . Another method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue LED irradiation, followed by condensation with ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives like piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
2,3,4,5-Tetrahydropyridine: A similar compound with a different arrangement of hydrogen atoms on the pyridine ring.
Piperidine: A fully saturated derivative of pyridine with similar chemical properties.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H10F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
HOYONCOQYXZYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCN1)C(F)(F)F |
Origin of Product |
United States |
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